(3-(Piperidin-4-yl)phenyl)methanamine
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Overview
Description
(3-(Piperidin-4-yl)phenyl)methanamine is a chemical compound with the molecular formula C12H18N2. It is a 4-aryl piperidine derivative, often used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is significant in medicinal chemistry and drug development due to its role in optimizing drug-like properties and influencing the 3D orientation of bifunctional protein degraders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Piperidin-4-yl)phenyl)methanamine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Aryl Substitution: The piperidine ring is then substituted with a phenyl group at the 4-position. This can be achieved through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3-(Piperidin-4-yl)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Including alkyl halides or acyl chlorides for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield oxides or hydroxylated derivatives.
Reduction: Can produce amines or other reduced forms.
Substitution: Leads to various substituted derivatives with different functional groups.
Scientific Research Applications
(3-(Piperidin-4-yl)phenyl)methanamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (3-(Piperidin-4-yl)phenyl)methanamine involves its role as a semi-flexible linker in PROTACs. It helps in the formation of ternary complexes by influencing the 3D orientation of the degrader, thereby facilitating targeted protein degradation. The molecular targets and pathways involved include the ubiquitin-proteasome system, where the compound aids in the recruitment of E3 ligases to the target protein, leading to its ubiquitination and subsequent degradation .
Comparison with Similar Compounds
Similar Compounds
- (4-(Piperidin-4-yl)phenyl)methanamine
- (2-(Piperidin-4-yl)phenyl)methanamine
- (4-(Piperidin-4-yl)phenol
Uniqueness
(3-(Piperidin-4-yl)phenyl)methanamine is unique due to its specific substitution pattern and its role as a semi-flexible linker in PROTAC development. This compound’s ability to influence the 3D orientation of bifunctional protein degraders sets it apart from other similar compounds .
Properties
IUPAC Name |
(3-piperidin-4-ylphenyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-9-10-2-1-3-12(8-10)11-4-6-14-7-5-11/h1-3,8,11,14H,4-7,9,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBWDEKBEYUNLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CC(=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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